![molecular formula C20H16FN3O3 B2968143 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate CAS No. 866144-92-5](/img/structure/B2968143.png)

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

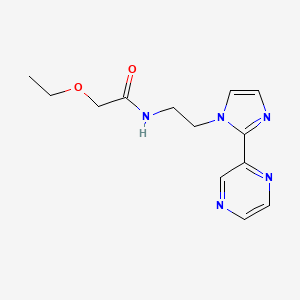

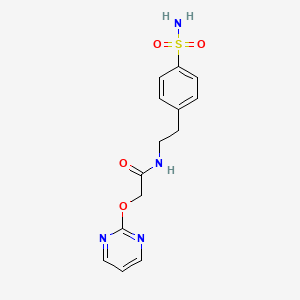

The compound “2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate” is a complex organic molecule with the molecular formula C20H16FN3O3 . It has an average mass of 365.358 Da and a monoisotopic mass of 365.117584 Da .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a pyrimido[1,2-a]benzimidazole core, which is a bicyclic structure consisting of a pyrimidine ring fused with a benzimidazole ring . This core is substituted at the 3-position with an ethyl 4-fluorobenzenecarboxylate group and at the 2-position with a methyl group .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

This compound has been studied for its potential in antiproliferative activity against various cancer cell lines, including lung, colon, brain, ovary, kidney, prostate, breast tumors, human leukemia, and melanoma .

Synthesis and Characterization

Researchers have developed efficient synthesis methods for novel derivatives of this compound. These methods are crucial for the synthesis and characterization of new pharmaceutical agents.

Green Chemistry Applications

The compound is used in a novel one-pot synthesis process that involves eco-friendly catalysts and solvent-free conditions. This represents a significant advancement in green chemistry and sustainable practices .

Drug Research and Development

Due to its structural similarity to successful drugs like Atorvastatin and Sunitinib, this compound is of significant interest in drug research and development for its potential therapeutic applications .

Biological Activities

The compound’s interesting pharmaceutical and biological activities make it valuable in drug research. It has been the subject of many publications focusing on synthetic analogs and heteroannelated derivatives .

Chemical Synthesis Strategies

The compound is involved in strategies for the synthesis of related chemical structures, providing easy access to various substituted derivatives with potential applications in medicinal chemistry .

Wirkmechanismus

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition occurs at the nanomolar level, suggesting a strong affinity between the compound and its target . The inhibition of EGFR kinase activity prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of EGFR disrupts several biochemical pathways. Primarily, it affects the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound prevents the activation of these pathways, leading to reduced cell proliferation and survival .

Pharmacokinetics

The compound has been reported to have good pharmacokinetic properties, with improved aqueous solubility . This suggests that the compound is likely to have good bioavailability, allowing it to reach its target in the body effectively . More detailed studies would be needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of this compound .

Result of Action

The result of the compound’s action is a potent antiproliferative activity against non-small cell lung cancer cells . By inhibiting EGFR, the compound prevents the activation of pathways that promote cell proliferation and survival, leading to reduced growth of cancer cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Additionally, the presence of other molecules in the environment, such as other drugs or proteins, could potentially interact with the compound and affect its action .

Eigenschaften

IUPAC Name |

2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3/c1-12-15(10-11-27-19(26)13-6-8-14(21)9-7-13)18(25)24-17-5-3-2-4-16(17)23-20(24)22-12/h2-9H,10-11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYFSRSYJWEAIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCOC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2968060.png)

![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)

![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)

![1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B2968071.png)

![Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968076.png)

![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)